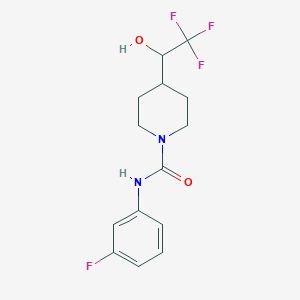![molecular formula C14H23NO2 B6641252 1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol](/img/structure/B6641252.png)
1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol, also known as metoprolol, is a beta-blocker medication commonly used to treat hypertension, angina, and heart failure. This compound works by blocking the effects of adrenaline on the heart and blood vessels, resulting in a decrease in heart rate and blood pressure. In addition to its therapeutic applications, metoprolol has also been extensively studied in scientific research for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用机制
Metoprolol works by blocking the beta-1 receptors in the heart and blood vessels, resulting in a decrease in heart rate and blood pressure. This mechanism of action is responsible for the therapeutic effects of 1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol in the treatment of hypertension, angina, and heart failure.
Biochemical and Physiological Effects
Metoprolol has several biochemical and physiological effects on the body, including a decrease in heart rate, cardiac output, and blood pressure. Additionally, 1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol has been shown to reduce the release of renin from the kidneys, resulting in a decrease in the production of angiotensin II, a potent vasoconstrictor. These effects contribute to the therapeutic benefits of 1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol in the treatment of cardiovascular disease.
实验室实验的优点和局限性
Metoprolol has several advantages and limitations for use in lab experiments. One advantage is its well-established mechanism of action and therapeutic applications, making it a useful tool for studying cardiovascular physiology and pharmacology. However, one limitation is its potential for off-target effects, particularly on beta-2 receptors, which can result in unwanted side effects.
未来方向
There are several potential future directions for research on 1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol. One area of interest is the potential for 1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol to be used in combination with other medications for the treatment of cardiovascular disease. Additionally, research is needed to further understand the potential off-target effects of 1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol and to develop more selective beta-blockers. Finally, research is needed to better understand the long-term effects of 1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol on cardiovascular outcomes and to identify potential biomarkers for predicting treatment response.
合成方法
Metoprolol can be synthesized through several methods, including the reaction of 1-(2-methoxyphenyl)ethanone with ethylmagnesium bromide, followed by alkylation with 3-methyl-2-butanone. This is then followed by the reduction of the ketone group using sodium borohydride, resulting in the formation of 1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol.
科学研究应用
Metoprolol has been extensively studied in scientific research for its potential therapeutic applications. Research has shown that 1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol can effectively reduce blood pressure and improve heart function in patients with hypertension and heart failure. Additionally, 1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol has been shown to be effective in reducing the risk of myocardial infarction and stroke in patients with cardiovascular disease.
属性
IUPAC Name |
1-[1-(2-methoxyphenyl)ethylamino]-3-methylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-10(2)13(16)9-15-11(3)12-7-5-6-8-14(12)17-4/h5-8,10-11,13,15-16H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGAWCMNCAFVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(C)C1=CC=CC=C1OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Methoxyphenyl)ethylamino]-3-methylbutan-2-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[3-Methyl-1-(2-methylphenyl)butyl]amino]ethanol](/img/structure/B6641189.png)
![4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol](/img/structure/B6641191.png)
![(2R)-2-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]amino]propan-1-ol](/img/structure/B6641196.png)
![1-(Dimethylamino)-3-[(7-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]propan-2-ol](/img/structure/B6641204.png)

![(1R,2S)-1-[[1-(2-phenylethyl)piperidin-4-yl]amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B6641216.png)
![3,4-dichloro-N-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B6641220.png)
![(3-Hydroxyazetidin-1-yl)-[1-(3-methylbutyl)triazol-4-yl]methanone](/img/structure/B6641230.png)
![(3-Hydroxyazetidin-1-yl)-(6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B6641231.png)
![(3-Hydroxyazetidin-1-yl)-[2-methyl-4-(2-methylpropyl)-1,3-thiazol-5-yl]methanone](/img/structure/B6641236.png)
![N-[[4-(3-hydroxyazetidine-1-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide](/img/structure/B6641240.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methyl-1,3-benzoxazol-5-yl)urea](/img/structure/B6641258.png)
![3-Methyl-1-[1-(4-methylsulfinylphenyl)ethylamino]butan-2-ol](/img/structure/B6641262.png)
![1-(2,5-Dimethylphenoxy)-3-[methyl(2-methylsulfanylethyl)amino]propan-2-ol](/img/structure/B6641269.png)